molecular formula C12H17NO B499245 N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine CAS No. 892569-72-1

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine

Cat. No.: B499245
CAS No.: 892569-72-1
M. Wt: 191.27g/mol
InChI Key: WBCLIMQLSCPAIZ-VMPITWQZSA-N
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Description

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine is an organic compound that belongs to the class of amines It features a phenyl group attached to a prop-2-en-1-amine backbone, with a methoxyethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine typically involves the reaction of 3-phenylprop-2-en-1-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions for several hours. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine: Unique due to the presence of both a phenyl group and a methoxyethyl substituent.

    N-(2-ethoxyethyl)-3-phenylprop-2-en-1-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N-(2-methoxyethyl)-3-phenylprop-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCLIMQLSCPAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405969
Record name N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892569-72-1
Record name N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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